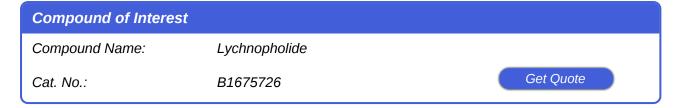


An In-depth Technical Guide to Lychnopholide: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnopholide, a sesquiterpene lactone primarily isolated from plants of the Lychnophora genus, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Lychnopholide**, with a focus on data relevant to researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Lychnopholide is a lipophilic molecule with low water solubility.[1] Its core chemical structure is characterized by a complex sesquiterpenoid skeleton.

Table 1: General and Physical Properties of Lychnopholide



Property	Value	Source
Molecular Formula	C20H22O6	[2]
Molecular Weight	358.39 g/mol	[2]
Melting Point	128-129 °C	[3]
Appearance	White powder/colorless oil	[3][4]
Solubility	Low water solubility, soluble in organic solvents like chloroform and methanol.	[1]
Lipophilicity (Log P)	5.03	[1]
CAS Number	68573-05-7	[2]

Table 2: Spectroscopic Data of Lychnopholide



Spectroscopic Technique	Data	Source
¹H NMR (in CDCl₃)	Specific chemical shifts and coupling constants are available in various research articles. Data compilation is ongoing for a comprehensive table.	[4][5][6][7][8][9]
¹³ C NMR (in CDCl₃)	Specific chemical shifts are available in various research articles. Data compilation is ongoing for a comprehensive table.	[8][10][11][12][13]
Infrared (IR) (KBr)	Characteristic absorption bands for hydroxyl (O-H) and carbonyl (C=O) groups are present.	[1][14][15][16][17][18][19]
Mass Spectrometry (MS)	LC-MS/MS methods have been developed for quantification. Fragmentation patterns are being analyzed for detailed structural elucidation.	[20][21][22][23][24][25]

Experimental Protocols Isolation and Purification of Lychnopholide from Lychnophora trichocarpha

A general procedure for the isolation of **Lychnopholide** and other sesquiterpene lactones from the aerial parts of Lychnophora trichocarpha involves the following steps. Please note that specific parameters may need optimization.

1. Extraction:

Air-dried and powdered aerial parts of Lychnophora trichocarpha are subjected to extraction
with a suitable organic solvent, such as ethanol or methanol, at room temperature for an



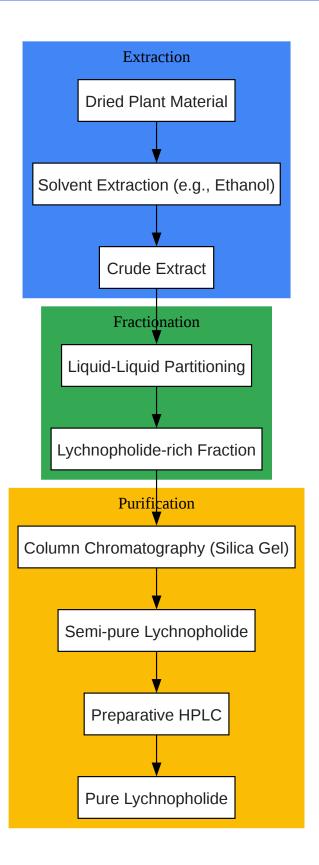
extended period (e.g., 7 days).

• The resulting crude extract is then concentrated under reduced pressure.

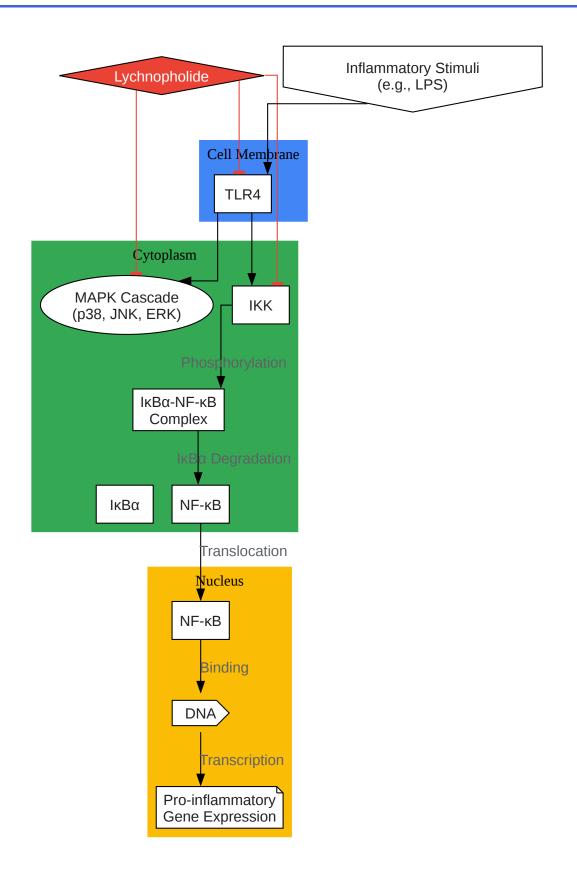
2. Fractionation:

- The crude extract is typically subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity. **Lychnopholide** is expected to be enriched in the less polar fractions.
- 3. Chromatographic Purification:
- The fraction containing Lychnopholide is further purified using column chromatography over silica gel.
- A gradient elution system with a mixture of solvents like hexane and ethyl acetate is commonly employed to separate the individual compounds.
- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing **Lychnopholide**.
- 4. High-Performance Liquid Chromatography (HPLC) Purification:
- Final purification to obtain high-purity **Lychnopholide** is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[24][26][27]
- A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water.[28][29]
- The elution is monitored by a UV detector, and the fraction corresponding to the Lychnopholide peak is collected.

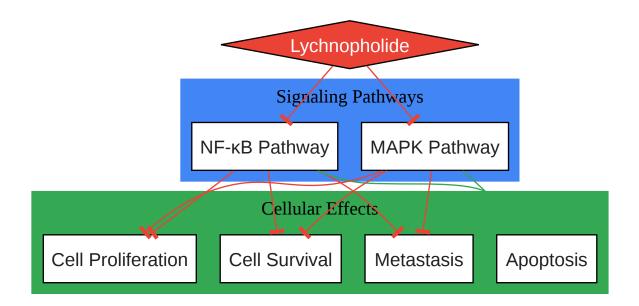












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